molecular formula C17H21MgN3O4S B14786313 CID 69921151

CID 69921151

Cat. No.: B14786313
M. Wt: 387.7 g/mol
InChI Key: NXEKJOMBXDLYAM-ASMAMLKCSA-N
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Description

For instance, references CID-associated chromatographic and spectral data (GC-MS and mass spectrometry), suggesting it may be a mid-sized organic compound with distinct functional groups amenable to analytical characterization . Structural parallels to oscillatoxin derivatives (e.g., CID 101283546) or betulinic acid (CID 64971) imply possible roles in enzyme inhibition or membrane interaction . Further studies are required to confirm its exact structure and bioactivity.

Properties

Molecular Formula

C17H21MgN3O4S

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C17H19N3O3S.Mg.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3,(H,19,20);;1H2/t24-;;/m0../s1

InChI Key

NXEKJOMBXDLYAM-ASMAMLKCSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.[Mg]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.[Mg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 69921151” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 69921151” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Compound “CID 69921151” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of compound “CID 69921151” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues

CID 69921151 shares structural motifs with compounds such as betulin (CID 72326) , oscillatoxin D (CID 101283546) , and taurocholic acid (CID 6675) . Key comparisons include:

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546) Taurocholic Acid (CID 6675)
Molecular Formula C₃₀H₅₀O₂ (estimated) C₃₀H₅₀O₂ C₃₂H₄₈O₈ C₂₆H₄₅NO₆S
Molecular Weight ~442.7 g/mol 442.7 g/mol 584.7 g/mol 515.7 g/mol
LogP ~6.2 (predicted) 6.2 3.8 -1.5
Bioactivity Putative enzyme inhibition Anti-inflammatory Cytotoxic Bile acid transporter substrate
  • Key Observations: Betulin (CID 72326): Shares identical molecular formula and weight with this compound, suggesting structural similarity. Betulin’s anti-inflammatory properties are linked to triterpenoid scaffolds . Oscillatoxin D (CID 101283546): Larger molecular weight and polar groups (e.g., hydroxyls) correlate with cytotoxicity, contrasting with this compound’s predicted hydrophobicity . Taurocholic Acid (CID 6675): Polar sulfonic acid group enables bile acid transport, a functional divergence from this compound’s putative enzyme inhibition .

Pharmacokinetic and Physicochemical Properties

Data from –20 provide benchmarks for solubility, absorption, and metabolic stability:

Parameter This compound (Predicted) CAS 96551-22-3 (CID 11075767) CAS 1254115-23-5 (CID 57416287)
GI Absorption High High Low
BBB Penetration Moderate Yes No
CYP Inhibition CYP1A2 (putative) CYP1A2 None
Solubility (mg/mL) 0.05–0.1 0.26 86.7
  • Key Insights :
    • CAS 96551-22-3 : High GI absorption and BBB penetration align with this compound’s predicted bioavailability, though its CYP1A2 inhibition may limit therapeutic utility .
    • CAS 1254115-23-5 : High solubility (86.7 mg/mL) contrasts with this compound’s hydrophobic profile, highlighting divergent formulation strategies .

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